molecular formula C9H10N2S B1612933 N,2-dimethyl-1,3-benzothiazol-6-amine CAS No. 42446-08-2

N,2-dimethyl-1,3-benzothiazol-6-amine

Cat. No. B1612933
CAS RN: 42446-08-2
M. Wt: 178.26 g/mol
InChI Key: RJVNRNUPUTWBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,2-dimethyl-1,3-benzothiazol-6-amine” is a chemical compound with the CAS Number: 42446-08-2 . It has a molecular weight of 178.26 and its IUPAC name is this compound . It is typically in powder form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, often involves the use of 2-aminobenzothiazole as a starting material . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H10N2S/c1-6-11-8-4-3-7 (10-2)5-9 (8)12-6/h3-5,10H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule .


Chemical Reactions Analysis

Benzothiazoles, including “this compound”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 178.26 .

Scientific Research Applications

Anticancer Activity

N,2-dimethyl-1,3-benzothiazol-6-amine and its derivatives have demonstrated significant potential in anticancer research. For instance, a study synthesized a novel heterocycle, 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole, derived from 2-amino 4,7-dimethyl benzothiazole. This compound and its derivatives exhibited remarkable in-vitro anticancer activity against various cancer cell lines (Waghmare et al., 2013).

Synthesis and Characterization

Another study focused on the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine by condensing 2-aminobenzothiazole with other compounds. The study confirmed the structure of this new compound through various spectral analyses, underlining the versatility of benzothiazole derivatives in chemical synthesis (Asiri et al., 2010).

Antimicrobial and Corrosion Inhibition

Benzothiazole derivatives also show promise in antimicrobial applications and as corrosion inhibitors. A study involving 1,3-Benzothiazole derivatives highlighted their effective bioactivities against microbes and their significant role in corrosion inhibition, showcasing a broad range of applications (Nayak & Bhat, 2023). Another research demonstrated how benzothiazole derivatives, including those with this compound structures, effectively inhibit corrosion of steel in acidic environments (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N,2-dimethyl-1,3-benzothiazol-6-amine” is not mentioned in the search results, benzothiazoles are generally known for their high biological and pharmacological activity . They are often used in drug design due to their high reactivity .

Future Directions

Benzothiazoles, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, are considered valuable in the development of new drugs and materials . Their high reactivity and the ability to undergo a wide variety of chemical reactions make them promising candidates for future research .

properties

IUPAC Name

N,2-dimethyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVNRNUPUTWBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634882
Record name N,2-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42446-08-2
Record name N,2-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethyl-1,3-benzothiazol-6-amine
Reactant of Route 2
Reactant of Route 2
N,2-dimethyl-1,3-benzothiazol-6-amine
Reactant of Route 3
Reactant of Route 3
N,2-dimethyl-1,3-benzothiazol-6-amine
Reactant of Route 4
Reactant of Route 4
N,2-dimethyl-1,3-benzothiazol-6-amine
Reactant of Route 5
Reactant of Route 5
N,2-dimethyl-1,3-benzothiazol-6-amine
Reactant of Route 6
Reactant of Route 6
N,2-dimethyl-1,3-benzothiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.